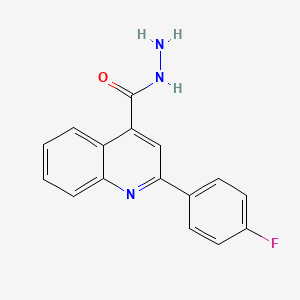
2-(4-Fluorophenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12FN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
The synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
化学反応の分析
2-(4-Fluorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects.
類似化合物との比較
2-(4-Fluorophenyl)quinoline-4-carbohydrazide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: This compound also has potential anticancer properties but differs in its specific molecular interactions and biological effects.
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant antiproliferative action against cancer cells and are studied for their potential as EGFR kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
生物活性
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12FN3O, recognized for its potential biological activity, particularly in medicinal chemistry. This compound is a derivative of quinoline, a class of heterocyclic aromatic compounds that have garnered attention due to their diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid hydrazide under reflux conditions in solvents such as ethanol or methanol. The resulting product is purified through recrystallization, yielding a compound that exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in regulating cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting pathways involved in tumorigenesis. For instance, it has been evaluated against human breast cancer cell lines (MCF-7 and T47D), showing promising cytotoxic effects .
Comparative Analysis
A comparison with similar quinoline derivatives highlights the unique attributes of this compound:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | EGFR kinase inhibition |
| 2-Phenylquinoline-4-carboxylic acid | Anticancer | Different molecular interactions |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Antiproliferative | EGFR kinase inhibition |
This table illustrates how this compound stands out due to its specific fluorine substitution, which may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Cytotoxicity : A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic Insights : Detailed mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptotic pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the quinoline scaffold can significantly alter biological activity, guiding future drug design efforts .
特性
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGEBJEQZLUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














